Cas no 7705-65-9 (Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI))
7705-65-9 structure
Product Name:Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI)
N.o CAS:7705-65-9
MF:C40H31NO6S3
MW:717.872246980667
CID:577172
PubChem ID:264095
Update Time:2025-04-19
Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI)
- 2,3-bis[4-(benzenesulfonyl)phenyl]-2-[[4-(benzenesulfonyl)phenyl]methyl]propanenitrile
- 2-[4-(phenylsulfonyl)benzyl]-2,3-bis[4-(phenylsulfonyl)phenyl]propanenitrile
- AC1L6B45
- AC1Q6UN0
- AG-K-62684
- AR-1D6954
- CTK5E3781
- NSC98990
- NSC-98990
- DTXSID00294962
- 7705-65-9
-
- Inchi: 1S/C40H31NO6S3/c41-30-40(33-20-26-39(27-21-33)50(46,47)36-14-8-3-9-15-36,28-31-16-22-37(23-17-31)48(42,43)34-10-4-1-5-11-34)29-32-18-24-38(25-19-32)49(44,45)35-12-6-2-7-13-35/h1-27H,28-29H2
- Chave InChI: CPAHQVZOYQEMOY-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1C=CC(=CC=1)C(C#N)(CC1C=CC(=CC=1)S(C1C=CC=CC=1)(=O)=O)CC1C=CC(=CC=1)S(C1C=CC=CC=1)(=O)=O)(=O)=O
Propriedades Computadas
- Massa Exacta: 717.13153
- Massa monoisotópica: 717.131
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 50
- Contagem de Ligações Rotativas: 11
- Complexidade: 1390
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 7.7
- Superfície polar topológica: 151Ų
Propriedades Experimentais
- Densidade: 1.339
- Ponto de ebulição: 889.6°Cat760mmHg
- Ponto de Flash: 491.8°C
- Índice de Refracção: 1.648
- PSA: 126.21
- LogP: 10.67420
Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI) Literatura Relacionada
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
7705-65-9 (Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI)) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
CN Fornecedor
A granel